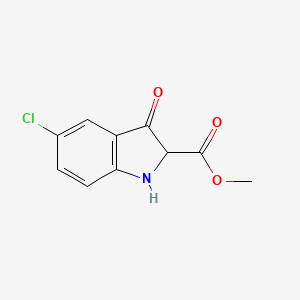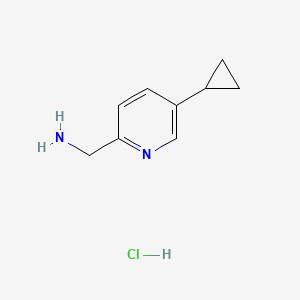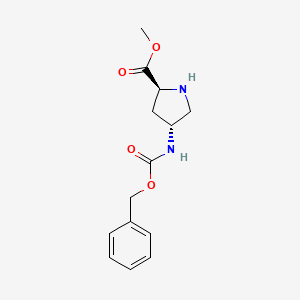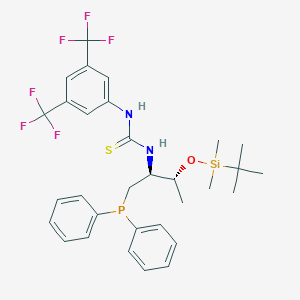
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of trifluoromethyl groups, a thiourea moiety, and a phosphanyl-substituted butan-2-yl group. These structural elements contribute to its reactivity and potential utility in synthetic chemistry, medicinal chemistry, and material science.
准备方法
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the thiourea moiety: This can be achieved by reacting an appropriate isothiocyanate with an amine. For example, 3,5-bis(trifluoromethyl)phenyl isothiocyanate can be reacted with a suitable amine to form the thiourea intermediate.
Introduction of the phosphanyl-substituted butan-2-yl group: This step involves the reaction of the thiourea intermediate with a phosphanyl-substituted butan-2-yl halide under suitable conditions to form the desired product.
Protection of hydroxyl groups: The hydroxyl groups in the molecule can be protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained with high purity.
化学反应分析
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiourea moiety, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups and the phosphanyl-substituted butan-2-yl group can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea has several scientific research applications, including:
Synthetic Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new organic compounds.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore in the design of new drugs. The presence of trifluoromethyl groups and the thiourea moiety can enhance the biological activity and stability of drug candidates.
Material Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism by which 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups and the thiourea moiety can enhance binding affinity and selectivity for specific targets, leading to desired biological effects.
相似化合物的比较
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-hydroxy-1-(diphenylphosphanyl)butan-2-yl)thiourea: This compound lacks the tert-butyldimethylsilyl protection on the hydroxyl group, which may affect its reactivity and stability.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(methylphosphanyl)butan-2-yl)thiourea:
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct reactivity and potential utility in various scientific research applications.
属性
分子式 |
C31H37F6N2OPSSi |
|---|---|
分子量 |
658.8 g/mol |
IUPAC 名称 |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-diphenylphosphanylbutan-2-yl]thiourea |
InChI |
InChI=1S/C31H37F6N2OPSSi/c1-21(40-43(5,6)29(2,3)4)27(20-41(25-13-9-7-10-14-25)26-15-11-8-12-16-26)39-28(42)38-24-18-22(30(32,33)34)17-23(19-24)31(35,36)37/h7-19,21,27H,20H2,1-6H3,(H2,38,39,42)/t21-,27-/m1/s1 |
InChI 键 |
GGUKHYDJNKQSFW-JIPXPUAJSA-N |
手性 SMILES |
C[C@H]([C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


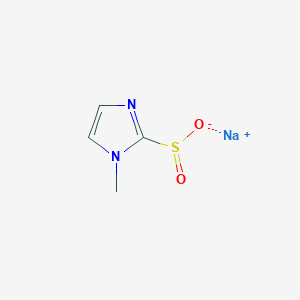
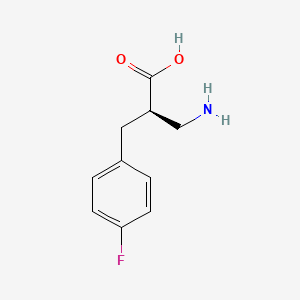
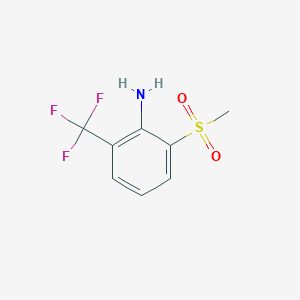
![[2,2'-Bipyridine]-4,4'-diyldimethanamine](/img/structure/B15222447.png)
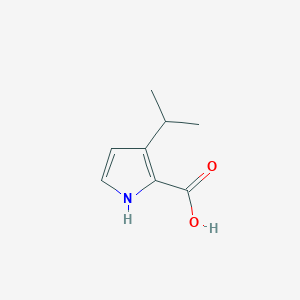


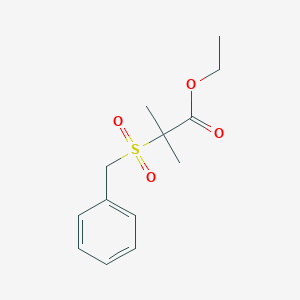
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B15222479.png)
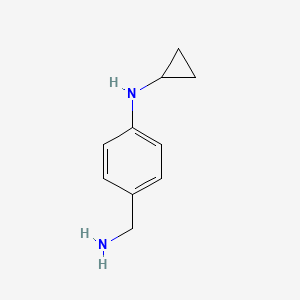
![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
